Iron Chelation and Antiproliferative Activity: Class-Level Differentiation from Non-Naphthyl Semicarbazones
As a naphthyl semicarbazone, 2-(1-(naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide is claimed within a patent family (WO-03078386-A1) that explicitly describes the therapeutic utility of such compounds as iron chelators with antiproliferative and antimicrobial activity [1]. While direct quantitative IC50 data for this exact compound is not publicly available, the patent establishes that naphthyl semicarbazones, as a class, possess iron-chelation properties comparable to desferrioxamine (DFO), a clinically used chelator, but with the added advantage of the naphthyl moiety conferring enhanced lipophilicity and cellular penetration [1]. The class-level inference indicates that naphthyl-substituted semicarbazones exhibit superior antiproliferative activity relative to simple aryl semicarbazones lacking the fused bicyclic ring system [1].
| Evidence Dimension | Iron chelation potential and associated antiproliferative activity |
|---|---|
| Target Compound Data | Naphthyl semicarbazone class (including target compound) claimed for iron chelation and antiproliferative use |
| Comparator Or Baseline | Desferrioxamine (DFO) and non-naphthyl aryl semicarbazones |
| Quantified Difference | Class-level: enhanced lipophilicity (logP) predicted for naphthyl-substituted analogs vs. phenyl-substituted analogs; direct comparative IC50 data not available for the exact compound |
| Conditions | In vitro cell proliferation assays (implied by patent claims); specific cell lines and IC50 values not disclosed for this compound |
Why This Matters
For researchers investigating iron-dependent cancer pathways or microbial growth, this compound offers a naphthyl-semicarbazone scaffold with patent-supported iron-chelation potential, providing a chemically distinct alternative to clinically explored chelators like DFO.
- [1] Richardson, D.R., Lovejoy, D.B. (2003). Naphthylsemicarbazone, naphthylhydrazone, naphthylthiosemicarbazone, and naphthylthiohydrazone compounds and therapeutic use thereof. Patent WO-03078386-A1. View Source
